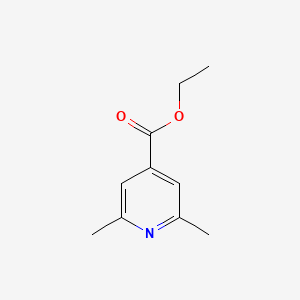

Ethyl 2,6-dimethylisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dimethylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)11-8(3)6-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKOOYGGHKWWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482098 | |

| Record name | Ethyl 2,6-dimethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39965-80-5 | |

| Record name | Ethyl 2,6-dimethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,6 Dimethylisonicotinate

Established Synthetic Pathways and Mechanistic Insights

The traditional synthesis of ethyl 2,6-dimethylisonicotinate often involves a two-step process: the formation of the 2,6-dimethylpyridine (B142122) core followed by the introduction of the ethyl ester functionality at the 4-position.

Esterification Reactions and Optimizations

The direct esterification of 2,6-dimethylisonicotinic acid is a common and straightforward method for synthesizing this compound. This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

One established method for esterification is the Fischer-Speier esterification. This involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule yields the ester.

To drive the equilibrium towards the product side, the water formed during the reaction is often removed, either by using a Dean-Stark apparatus or by using a large excess of the alcohol.

Alternative esterification methods that can be applied include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions that are sensitive to strong acids or high temperatures. orgsyn.org The reaction between the carboxylic acid and DCC forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. orgsyn.org

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or HCl | Reflux in ethanol | Inexpensive reagents, simple procedure | Requires strong acid, reversible reaction |

Pyridine (B92270) Ring Formation Strategies

The construction of the 2,6-disubstituted pyridine ring is a critical step in the synthesis of this compound. Various methods have been developed for this purpose, often involving condensation reactions.

A classical approach is the Hantzsch pyridine synthesis, which involves a one-pot condensation of a β-ketoester (such as ethyl acetoacetate), an aldehyde, and ammonia. While versatile for many pyridine derivatives, this method is less direct for specifically producing 2,6-dimethylisonicotinate.

More targeted syntheses often start from simpler precursors. For instance, the condensation of methyl ketone enolates with β-oxoketene dithioacetals can produce 1,5-enediones, which then undergo ring closure with ammonium (B1175870) acetate (B1210297) to yield 2,6-disubstituted 4-(methylthio)pyridines. acs.org The methylthio group can then be further manipulated to introduce the desired ester functionality.

Another strategy involves the reaction of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air, which provides a metal-free route to asymmetrical 2,6-diarylpyridines. organic-chemistry.org While not directly yielding the dimethyl substitution pattern, this highlights the diversity of pyridine synthesis strategies.

Transition-metal-catalyzed reactions have also emerged as powerful tools. For example, palladium-catalyzed denitrogenative transannulation of pyridotriazoles with aryl halides can produce 2,6-disubstituted pyridines. rsc.orgrsc.org

Novel and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles and novel catalytic systems for the synthesis of pyridine derivatives like this compound.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more benign alternatives like water or ionic liquids. For example, microwave-assisted mono-N-alkylation of aromatic amines has been successfully carried out in water without any catalyst. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This is a central theme in modern organic synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, an eco-efficient method for preparing quinaldic acids has been developed from furfural, a biomass-derived chemical. rsc.org

One example of a greener synthesis process involves the use of a heterogeneous catalyst, such as a sulfonic acid resin, for the condensation reaction to form a related pyran carboxylate, which can be a precursor. google.com This approach allows for easy separation and recycling of the catalyst, minimizing waste. google.com

Catalytic Methods in Formation and Derivatization

Catalysis plays a pivotal role in the modern synthesis of substituted pyridines. Both homogeneous and heterogeneous catalysts are employed to achieve high selectivity and yields under milder reaction conditions.

Palladium catalysts are widely used for cross-coupling reactions to introduce substituents onto the pyridine ring. rsc.org For instance, Pd-catalyzed aerobic oxidative denitrogenative reactions of pyridotriazoles offer a route to 2,6-disubstituted pyridines. rsc.orgrsc.org

Copper catalysis, in combination with activators like lithium fluoride (B91410) or magnesium chloride, has been utilized for the C2-alkylation, arylation, and alkenylation of heterocyclic N-oxides. organic-chemistry.org This method allows for the decoration of a broad range of N-heterocycles. organic-chemistry.org

Furthermore, the use of bifunctional catalysts, such as Pd/C combined with a solid acid like K-10 montmorillonite, under microwave irradiation, facilitates a domino cyclization-oxidative aromatization approach for the synthesis of substituted pyridines. organic-chemistry.org

Table 2: Examples of Catalytic Methods in Pyridine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Pd(OAc)₂ / Ag₂CO₃ | Oxidative Denitrogenation | Pyridotriazoles, Aryl Halides | Regioselective synthesis of 2,6-disubstituted pyridines. rsc.orgrsc.org |

| Copper / LiF or MgCl₂ | C-H Functionalization | Heterocyclic N-oxides | Broad substrate scope for scaffold decoration. organic-chemistry.org |

| Pd/C / K-10 Montmorillonite | Domino Cyclization-Aromatization | α,β,γ,δ-Unsaturated Ketones | One-pot synthesis under microwave irradiation. organic-chemistry.org |

Scale-Up Considerations and Industrial Synthesis Perspectives

The transition from a laboratory-scale synthesis to an industrial process for producing this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key considerations for industrial scale-up include:

Cost and Availability of Starting Materials: The starting materials must be readily available in large quantities and at a reasonable cost.

Process Safety: A thorough hazard analysis of the reaction is crucial. This includes evaluating the toxicity and flammability of reagents and solvents, as well as the potential for runaway reactions.

Reaction Conditions: The reaction parameters, such as temperature, pressure, and reaction time, need to be optimized for large-scale production. For example, a synthesis of diethyl carbonate from carbon dioxide and ethanol was optimized using a Box-Behnken design to find the optimal conditions for pressure, temperature, and reaction time. ui.ac.id

Product Isolation and Purification: The method for isolating and purifying the final product must be efficient and scalable. Distillation, crystallization, and extraction are common techniques. In a patented process for a related compound, the product was isolated through a series of distillations under vacuum. google.com

Waste Management: The environmental impact of the process must be minimized. This involves developing strategies for recycling solvents and catalysts and for treating waste streams. The use of heterogeneous catalysts that can be easily recovered and reused is highly advantageous in this regard. google.com

For a compound like this compound, a potential industrial route might involve a catalytic, one-pot reaction to form the substituted pyridine ring, followed by a straightforward esterification. The choice of a continuous flow process over a batch process could also offer advantages in terms of safety, consistency, and throughput.

Chemical Transformations and Derivatization of Ethyl 2,6 Dimethylisonicotinate

Functional Group Interconversions of the Ester Moiety

The ester group at the C-4 position of the pyridine (B92270) ring is a primary site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids and alcohols.

Ester Cleavage and Hydrolysis Reactions

The ethyl ester of 2,6-dimethylisonicotinic acid can be readily cleaved through hydrolysis to yield the corresponding carboxylic acid. This transformation is typically achieved under basic conditions. For instance, saponification using an alcoholic solution of a strong base, such as potassium hydroxide (B78521), followed by acidification, effectively converts the ester back to the parent carboxylic acid. This process is a standard procedure in organic synthesis for the deprotection of carboxyl groups. orgsyn.org

The general reaction involves heating the ester with an aqueous or alcoholic base. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol (B145695). Subsequent neutralization with acid yields 2,6-dimethylisonicotinic acid.

Reduction and Oxidation Transformations

The ester functionality of Ethyl 2,6-dimethylisonicotinate is susceptible to reduction to the corresponding primary alcohol, (2,6-dimethylpyridin-4-yl)methanol. This can be accomplished using several classical and modern reduction methods.

Bouveault-Blanc Reduction: This classical method involves the reduction of esters using metallic sodium in the presence of an absolute alcohol, typically ethanol. wikipedia.orgorganic-chemistry.org The reaction proceeds through a single-electron transfer mechanism from the sodium metal to the carbonyl group of the ester. youtube.com Four equivalents of sodium are required to fully reduce the ester to the primary alcohol. wikipedia.org Though largely superseded in laboratory settings by complex metal hydrides, the Bouveault-Blanc reduction remains a cost-effective option for industrial-scale synthesis. organic-chemistry.orgalfa-chemistry.com

Complex Metal Hydride Reductions: More commonly in modern organic synthesis, the reduction of the ester is carried out using complex metal hydrides like lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful reducing agent capable of readily converting esters to primary alcohols in high yields. wikipedia.orgalfa-chemistry.com The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride attacks the carbonyl carbon, and after an aqueous workup, the primary alcohol is obtained. Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters but can be used under specific conditions, sometimes in combination with activating agents.

| Reduction Method | Reagents | Product | Key Features |

| Bouveault-Blanc Reduction | Sodium, Ethanol | (2,6-dimethylpyridin-4-yl)methanol | Cost-effective for industrial scale; requires anhydrous conditions. wikipedia.orgalfa-chemistry.com |

| Complex Metal Hydride | Lithium Aluminum Hydride (LiAlH₄), Ether/THF | (2,6-dimethylpyridin-4-yl)methanol | High yield, common laboratory method; requires anhydrous conditions and careful handling. wikipedia.orgalfa-chemistry.com |

Transformations of the Pyridine Ring

The pyridine nucleus of this compound can undergo various transformations, although its reactivity is heavily influenced by the presence of the electron-withdrawing nitrogen atom and the two methyl groups.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. youtube.com The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. Consequently, electrophilic substitution on pyridine typically occurs at the meta (C3, C5) position. aklectures.com In this compound, these positions are the only ones available for substitution. However, the reaction is often sluggish and requires harsh conditions. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration), the pyridine nitrogen is protonated, which further deactivates the ring. rsc.org

Nucleophilic Aromatic Substitution (NAS): In contrast to its reluctance to undergo EAS, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the ortho and para positions. While this compound does not possess a good leaving group on the ring, derivatives such as ethyl 2,6-dichloroisonicotinate are excellent substrates for NAS. scbt.com In such cases, nucleophiles can readily displace the chloro groups to introduce a wide range of functionalities. Nitro-activated porphyrins, for example, readily undergo nucleophilic substitution. sci-hub.se

Alkylation and Acylation Strategies

Alkylation: The alkylation of the pyridine ring can be challenging. Direct Friedel-Crafts alkylation is generally unsuccessful for pyridine. However, alternative methods exist. Regiodivergent alkylation using alkyllithium reagents has been shown to be effective for pyridine derivatives, with the regioselectivity (C2 vs. C4) being dependent on the specific alkyllithium activator and solvent system used. acs.org For this compound, the C2 and C6 positions are blocked by methyl groups, and the C4 position is occupied by the ester. Therefore, any ring alkylation would be directed to the C3 and C5 positions, though this is not a common transformation. More frequently, alkylation can occur at the pyridine nitrogen atom to form a pyridinium (B92312) salt.

Acylation: Similar to alkylation, Friedel-Crafts acylation is not effective on the pyridine ring. Acylation can, however, be achieved through other means, often involving lithiation of the ring followed by reaction with an acylating agent. rsc.org For this compound, the steric hindrance from the methyl groups adjacent to the only available ring positions (C3, C5) makes direct acylation on the ring difficult. wikipedia.orgchemicalbook.com

Formation of Complex Molecular Architectures from this compound Precursors

The functional handles present in this compound and its immediate derivatives make it a valuable precursor for constructing more complex molecular structures.

The primary alcohol, (2,6-dimethylpyridin-4-yl)methanol, obtained from the reduction of the ester, can serve as a key intermediate. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide) and subsequently be displaced by various nucleophiles to build more elaborate side chains. Alternatively, it can be oxidized to the corresponding aldehyde, which can then participate in a wide array of carbon-carbon bond-forming reactions such as Wittig, Grignard, or aldol (B89426) reactions.

The carboxylic acid from ester hydrolysis can be converted into an acid chloride or activated with coupling reagents to form amide bonds, linking the pyridine core to amino acids, peptides, or other amine-containing molecules. These strategies are fundamental in medicinal chemistry for the synthesis of new biologically active compounds, such as PIM-1 kinase inhibitors derived from pyridine scaffolds. nih.gov The derivatization of the pyridine ring itself, particularly in related halo-substituted analogs, provides a pathway to complex heterocyclic systems through nucleophilic substitution and ring-transformation reactions. researchgate.net

| Precursor | Transformation | Intermediate | Potential Complex Structures |

| This compound | Reduction (e.g., LiAlH₄) | (2,6-dimethylpyridin-4-yl)methanol | Ethers, esters, alkyl halides, aldehydes |

| This compound | Hydrolysis (e.g., KOH/H₃O⁺) | 2,6-Dimethylisonicotinic acid | Amides, acid halides, larger ester molecules |

| Ethyl 2,6-dichloroisonicotinate | Nucleophilic Substitution | 4-Substituted-2,6-dichloropyridines | Fused heterocyclic systems, poly-functionalized pyridines |

Synthesis of Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems is a cornerstone of medicinal chemistry and materials science, providing scaffolds for novel therapeutic agents and functional materials. While direct examples involving this compound are scarce, the reactivity of the 2,6-dimethylpyridine (B142122) core suggests several plausible synthetic strategies.

One potential approach involves the functionalization of the methyl groups at the 2 and 6 positions. These groups can undergo condensation reactions with suitable electrophiles to build additional rings onto the pyridine core. For instance, reactions with α,β-unsaturated carbonyl compounds could, in principle, lead to the formation of fused heterocyclic systems through annulation reactions. However, specific conditions and catalysts for such transformations with this compound have not been detailed in prominent research.

Another hypothetical route could involve the modification of the pyridine ring itself. While the electron-withdrawing nature of the ester group at the 4-position deactivates the ring towards electrophilic substitution, nucleophilic aromatic substitution at the positions ortho and meta to the nitrogen could be explored, particularly if suitable leaving groups are introduced.

Given the lack of specific data, a detailed table of reaction conditions and yields for the synthesis of polycyclic systems from this compound cannot be provided at this time.

Incorporation into Supramolecular Assemblies

The field of supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. Pyridine derivatives are widely used as ligands in coordination-driven self-assembly due to the directional coordination of the nitrogen atom to metal centers.

The steric hindrance provided by the methyl groups at the 2 and 6 positions can play a crucial role in controlling the coordination number and geometry of the resulting metal complexes. This steric control is a common strategy in the design of discrete supramolecular assemblies.

Despite these promising characteristics, specific examples of supramolecular structures self-assembled from this compound and metal ions are not well-documented in the scientific literature. The table below illustrates a hypothetical scenario based on the principles of supramolecular chemistry, outlining the potential components and resulting architectures.

| Ligand | Metal Ion Source | Potential Supramolecular Architecture |

| This compound | Palladium(II) or Platinum(II) complexes | Dinuclear or tetranuclear metallocycles |

| Dihydroxy-functionalized derivative | Copper(II) or Zinc(II) salts | Coordination polymers or metal-organic frameworks |

It is crucial to reiterate that this table represents a conceptual framework rather than a summary of reported experimental findings. Further research is required to explore and validate the potential of this compound as a building block in supramolecular chemistry.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Ethyl 2,6-dimethylisonicotinate, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons, the ethyl ester protons, and the methyl protons on the pyridine (B92270) ring will each have characteristic chemical shifts, multiplicities, and integration values.

The two equivalent methyl groups at positions 2 and 6 of the pyridine ring are expected to produce a single, sharp singlet due to the absence of adjacent protons. The two protons on the pyridine ring at positions 3 and 5 are chemically equivalent and are expected to appear as a singlet. The ethyl ester group will give rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons, which are coupled to the three protons of the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, coupled to the two methylene protons.

Based on known data for similar pyridine derivatives, the predicted ¹H NMR spectral data are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (C3-H, C5-H) | ~7.5 | Singlet | 2H |

| -OCH₂CH₃ | ~4.3 | Quartet | 2H |

| Pyridine-CH₃ (C2, C6) | ~2.5 | Singlet | 6H |

| -OCH₂CH₃ | ~1.3 | Triplet | 3H |

This is an interactive data table. All data presented is predicted based on analogous compounds and spectroscopic principles.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the ester group is expected to appear significantly downfield. The quaternary carbons of the pyridine ring (C2, C4, and C6) will also have characteristic chemical shifts, with C4 being the most deshielded among them due to the electron-withdrawing ester group. The carbons of the methyl and ethyl groups will appear in the upfield region of the spectrum.

The predicted ¹³C NMR spectral data is outlined in the following table.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C4 (Pyridine) | ~148 |

| C2, C6 (Pyridine) | ~158 |

| C3, C5 (Pyridine) | ~120 |

| -OCH₂CH₃ | ~61 |

| Pyridine-CH₃ (C2, C6) | ~24 |

| -OCH₂CH₃ | ~14 |

This is an interactive data table. All data presented is predicted based on analogous compounds and spectroscopic principles.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are sufficient for the basic structural assignment of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the proton-proton and proton-carbon correlations, respectively.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons. For instance, a NOESY experiment could reveal correlations between the protons of the methyl groups at C2 and C6 and the aromatic protons at C3 and C5, confirming their spatial relationship. It could also show correlations between the ethyl ester protons and the aromatic protons, helping to define the preferred conformation of the ester group relative to the pyridine ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the substituted pyridine ring. The most prominent peak will likely be the C=O stretching vibration of the ester, which is typically strong and sharp. The C-O stretching vibrations of the ester will also be present. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring, as well as aliphatic C-H stretching from the methyl and ethyl groups, will also be observed. An FT-IR spectrum of the closely related ethyl isonicotinate (B8489971) shows characteristic peaks that can be used for comparison. researchgate.netchemicalbook.com

Key predicted FT-IR absorption bands are listed below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1725 |

| C-O (Ester) | Stretch | ~1300-1100 |

| Aromatic C=C/C=N | Stretch | ~1600-1450 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

This is an interactive data table. All data presented is predicted based on analogous compounds and spectroscopic principles.

Raman Spectroscopy (FT-Raman, Dispersive Raman) for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is typically weak in Raman, the symmetric vibrations of the pyridine ring are often strong. rsc.orgaip.orgacs.orgnih.govresearchgate.net The Raman spectrum of this compound would be expected to show a strong signal for the symmetric ring breathing mode of the substituted pyridine. The C-H stretching vibrations would also be visible. This technique is particularly useful for studying the vibrations of the aromatic system and can provide information about the substitution pattern.

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry of this compound would be expected to show a distinct molecular ion peak corresponding to its molecular weight. The fragmentation of this compound is governed by the presence of the ester functional group and the aromatic pyridine ring. The primary fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org

One of the most common fragmentation patterns for esters is the loss of the alkoxy group (-OR), which in this case would be the ethoxy group (-OCH2CH3). This would result in the formation of a stable acylium ion. Another typical fragmentation is the McLafferty rearrangement, which can occur in esters with sufficiently long alkyl chains. libretexts.org This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. libretexts.org

The fragmentation of the pyridine ring itself can also contribute to the mass spectrum. Aromatic systems are relatively stable, often resulting in a strong molecular ion peak. libretexts.org Fragmentation of the ring may involve the loss of small molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C2H2).

Predicted Fragmentation Data for this compound:

| Fragment Ion | Structure | m/z (Mass-to-charge ratio) |

| Molecular Ion [M]+ | C10H13NO2+ | 179 |

| [M - CH3]+ | C9H10NO2+ | 164 |

| [M - OCH2CH3]+ | C8H8NO+ | 134 |

| [M - COOCH2CH3]+ | C7H8N+ | 106 |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, analysis of similar structures, such as ethyl 2,6-dimethoxybenzoate, provides a strong basis for predicting its solid-state characteristics. mdpi.comresearchgate.net X-ray diffraction studies would be essential to unambiguously confirm the molecular structure and analyze its packing in the crystal lattice. mdpi.com

The crystal packing of this compound would likely be stabilized by a network of weak intermolecular interactions. C-H...O hydrogen bonds are expected to be significant, linking adjacent molecules to form a three-dimensional network. nih.gov In such interactions, a hydrogen atom from a methyl or ethyl group would interact with the oxygen atom of a carbonyl group on a neighboring molecule.

Predicted Intermolecular Interactions for this compound:

| Interaction Type | Donor | Acceptor |

| C-H...O | C-H (methyl/ethyl) | O (carbonyl) |

| C-H...π | C-H (methyl/ethyl) | π-system (pyridine ring) |

In the crystalline state, the conformation of the this compound molecule would be influenced by the crystal packing forces. The ester group may exhibit some degree of rotational freedom around the C-O single bond. However, in the solid state, it is likely to adopt a specific, low-energy conformation.

In a related compound, ethyl 2,6-dimethoxybenzoate, two independent molecules were observed in the asymmetric unit, each with a similar conformation. mdpi.com It is possible that this compound could also crystallize with more than one molecule in the asymmetric unit. The planarity of the pyridine ring is expected, with the substituents oriented to minimize steric hindrance. The ethyl group of the ester may be disordered over multiple positions, a phenomenon observed in other crystal structures. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. mdpi.com DFT calculations are used to determine the electronic structure and optimized geometry of Ethyl 2,6-dimethylisonicotinate, providing a fundamental understanding of its intrinsic properties.

Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. Using DFT methods, such as the widely used B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be determined. bhu.ac.inresearchgate.net This analysis reveals a structure where the pyridine (B92270) ring is planar, with the ethyl ester group potentially exhibiting some rotation. The energetic analysis provides the total energy of the optimized structure, which is a measure of its stability.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | ~1.21 Å |

| C-O (Ester) | ~1.35 Å | |

| C-N (Ring) | ~1.34 Å | |

| C-C (Ring) | ~1.39 Å | |

| Bond Angle | O=C-O | ~124° |

| C-N-C (Ring) | ~117° | |

| C-C(Ring)-C(Ester) | ~121° |

Note: These values are illustrative and represent typical results from DFT calculations for similar organic molecules.

DFT is a powerful tool for predicting various spectroscopic properties, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov This method can calculate the ¹H and ¹³C chemical shifts for this compound with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. nih.govbohrium.com These predictions are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra. mdpi.com By calculating the frequencies and intensities of vibrational modes, specific functional groups can be identified. For this compound, characteristic frequencies would include the C=O stretching of the ester group, C-N stretching vibrations within the pyridine ring, and C-H stretching from the methyl and ethyl groups.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Methyl/Ethyl Groups | 3000-2850 |

| C=O Stretch | Ester | ~1725 |

| C=C/C=N Stretch | Pyridine Ring | 1600-1450 |

| C-O Stretch | Ester | 1300-1150 |

Note: These values are illustrative and based on typical group frequencies and DFT calculations for similar compounds. mdpi.com

UV Absorption: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov This analysis calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV spectrum is expected to be dominated by π → π* transitions within the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable method for analyzing the reactivity of a molecule. libretexts.org It illustrates the three-dimensional charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, identifying them as primary sites for protonation and interaction with electrophiles. researchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly those on the methyl groups attached to the ring. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. rsc.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests a molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylpyridine ring, while the LUMO would likely be distributed over the electron-withdrawing ethyl carboxylate group. This distribution facilitates intramolecular charge transfer. From the HOMO and LUMO energies, important quantum chemical descriptors can be calculated.

Table 3: Representative FMO Properties for this compound (Illustrative Data)

| Parameter | Definition | Typical Calculated Value |

| E(HOMO) | Energy of Highest Occupied MO | ~ -6.5 eV |

| E(LUMO) | Energy of Lowest Unoccupied MO | ~ -1.2 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.3 eV |

| Ionization Potential (I) | -E(HOMO) | ~ 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | ~ 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 2.65 eV |

| Electrophilicity Index (ω) | (I + A)² / (8 * (I - A)) | ~ 1.3 eV |

Note: These values are illustrative examples based on DFT calculations for similar aromatic esters.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT calculations often model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures and in different environments. nih.gov MD simulations can be used to explore the conformational landscape of this compound, particularly the rotation around the single bonds of the ethyl ester side chain. biorxiv.org

By simulating the molecule in an explicit solvent box (e.g., water or chloroform), one can study how solvent molecules interact with the solute and influence its conformational preferences. nih.gov This is crucial for understanding the behavior of the compound in solution, which is more representative of real-world chemical and biological systems.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of a molecule with its macroscopic properties (e.g., boiling point, solubility, or biological activity). A QSPR study would involve calculating a large number of molecular descriptors (e.g., electronic, topological, and steric) for a series of compounds related to this compound.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links a subset of these descriptors to a specific property. While no specific QSPR models for this compound are prominently reported, this methodology could be applied to a library of similar isonicotinate (B8489971) derivatives to predict their physicochemical properties, guiding the design of new compounds with desired characteristics.

Unable to Generate Article Due to Lack of Specific Data

Following a comprehensive search for scientifically validated information focusing solely on the chemical compound “this compound” and its derivatives, it has been determined that there is insufficient specific data available in the public domain to generate the requested article according to the provided outline.

Extensive searches were conducted to find literature detailing the role of this compound as a pharmaceutical building block, its Structure-Activity Relationship (SAR) studies, and its evaluation for antimycotic, cytotoxic, or specific enzyme-modulating activities. The search results did not yield specific studies on this particular compound or its direct analogs.

The available research in the search results pertains to related, but structurally distinct, classes of compounds:

Isonicotinic Acid Hydrazide (Isoniazid) Derivatives: While these share the isonicotinoyl core, they lack the crucial 2,6-dimethyl substitution on the pyridine ring, which significantly alters their chemical properties and biological activity.

Other Pyridine Carboxamides: Research on other isomers, such as nicotinamides, or pyridine derivatives with different substitution patterns (e.g., 2,3-dimethyl or 2,6-diamino) was found. However, these are not direct derivatives of this compound and therefore fall outside the strict scope of the request.

To maintain scientific accuracy and adhere to the explicit instructions of focusing solely on this compound and its derivatives, the article cannot be written. Generating content based on related but different compounds would be scientifically inaccurate and violate the core requirements of the prompt. Therefore, no article sections can be populated with the required detailed and specific research findings.

Biological Activity and Medicinal Chemistry Exploration

Pan-Assay Interference Compounds (PAINS) and Structural Alert (Brenk) Analysis in Drug Screening

In the landscape of modern drug discovery, high-throughput screening (HTS) is a cornerstone for identifying initial hit compounds. However, a significant challenge in HTS is the prevalence of false positives, which can lead to wasted time and resources. To address this, computational filters have been developed to flag problematic compounds early in the process. Among the most widely used are Pan-Assay Interference Compounds (PAINS) and Brenk structural alerts.

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with assay readouts through various mechanisms, rather than by specifically interacting with the biological target of interest. wikipedia.org These compounds often appear as frequent hitters across multiple, unrelated screening assays, hence the term "pan-assay." nih.govsygnaturediscovery.com The interference can arise from a variety of sources, including chemical reactivity, redox activity, aggregation, or interference with the assay technology itself, such as light absorption or fluorescence. drughunter.com The identification of PAINS is based on the recognition of specific substructural motifs that are commonly found in these promiscuous compounds. wikipedia.org While the exclusion of all PAINS-flagged compounds from screening libraries is a common practice, it is also a subject of debate, as some legitimate drugs contain PAINS motifs. sygnaturediscovery.comnih.gov Therefore, these alerts should be used as a guide for further investigation rather than a strict rule for exclusion.

Brenk structural alerts , on the other hand, are a knowledge-based set of chemical substructures associated with toxicity, chemical reactivity, or poor metabolic stability. swissadme.ch These alerts flag compounds that are likely to be problematic for development due to inherent liabilities. The Brenk filter identifies moieties that can form reactive metabolites, which may lead to idiosyncratic adverse drug reactions. washington.edunih.govnih.gov Similar to PAINS, Brenk alerts are a valuable tool for medicinal chemists to prioritize compounds for further optimization and to deprioritize those with a high likelihood of failure due to toxicity or poor pharmacokinetic properties. researchgate.net It is important to note that the presence of a structural alert does not automatically mean a compound will be toxic, but it highlights a potential risk that needs to be experimentally evaluated. washington.edudigitellinc.com

The table below illustrates the conceptual difference between PAINS and Brenk alerts, which are complementary tools in hit triage. swissadme.ch

| Feature | Pan-Assay Interference Compounds (PAINS) | Brenk Structural Alerts |

| Primary Focus | Assay interference and false positives in HTS. wikipedia.org | Potential for toxicity and metabolic instability. swissadme.ch |

| Basis of Alerts | Statistical analysis of HTS data to identify frequently hitting substructures. nih.gov | Knowledge-based compilation of known toxicophores and metabolically unstable groups. swissadme.ch |

| Common Issues Flagged | Non-specific activity, redox cycling, aggregation, assay technology interference. drughunter.com | Reactive metabolite formation, genotoxicity, carcinogenicity, general chemical reactivity. washington.eduresearchgate.net |

| Application | Filtering HTS hit lists to remove likely false positives. nih.gov | Guiding lead optimization to avoid downstream toxicity and metabolic issues. nih.gov |

Lead-likeness and Drug Discovery Implications

Following the initial identification of hit compounds from a screening campaign and the filtering out of problematic structures using tools like PAINS and Brenk alerts, the next crucial step is the selection of "lead" compounds for further optimization. The concept of lead-likeness has emerged as a guiding principle in this process, focusing on the properties that make a compound a good starting point for a drug discovery program. researchgate.netnih.gov

A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as the foundation for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. wikipedia.org Lead-likeness refers to a set of desirable physicochemical properties for these starting points. Generally, lead-like compounds are less complex and smaller than final drug molecules. nih.gov This allows for greater scope for optimization and property modulation during the lead optimization phase.

The key parameters defining lead-likeness often include a lower molecular weight, a moderate lipophilicity (logP), a lower number of rotatable bonds, and fewer hydrogen bond donors and acceptors compared to established drugs. researchgate.net The rationale behind these more stringent criteria is that during the optimization process, properties such as molecular weight and lipophilicity tend to increase as chemists add functional groups to improve potency and selectivity. nih.gov Starting with a lead-like compound provides a better trajectory to arrive at a final drug candidate that still possesses favorable pharmacokinetic and safety profiles, often summarized by criteria such as Lipinski's Rule of Five. wikipedia.org

The table below provides a comparison of general property ranges for lead-like and drug-like compounds, highlighting the more constrained nature of lead-like molecules.

| Property | Lead-like | Drug-like (e.g., Lipinski's Rule of Five) |

| Molecular Weight (MW) | < 350 Da | < 500 Da |

| logP (Lipophilicity) | -1 to 3.5 | < 5 |

| Hydrogen Bond Donors | ≤ 3 | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 3 | ≤ 10 |

| Rotatable Bonds | ≤ 7 | - |

Note: These values are general guidelines and can vary between different research organizations and projects.

The strategic application of lead-likeness principles in hit-to-lead campaigns has significant implications for the efficiency and success of drug discovery programs. By prioritizing lead-like starting matter, researchers can increase the probability of developing drug candidates with a balanced profile of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately reducing attrition rates in later stages of drug development. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms

Development of Advanced and Stereoselective Synthetic Methodologies

The synthesis of substituted pyridines, including ethyl 2,6-dimethylisonicotinate, is a cornerstone of organic chemistry. Future research will likely focus on creating more efficient, sustainable, and stereoselective synthetic routes.

Current methods for producing substituted pyridines often rely on condensation reactions or metal-catalyzed cycloadditions. nih.gov However, these can have limitations regarding functional group tolerance and the accessible substitution patterns. nih.gov Researchers are actively exploring novel cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, to generate highly substituted pyridines in good yields under mild conditions. nih.govorganic-chemistry.org Another promising approach involves the addition of Grignard reagents to pyridine (B92270) N-oxides, which can be a versatile method for creating 2-substituted and 2,6-disubstituted pyridines. organic-chemistry.org

A key area for advancement is the development of stereoselective synthetic methods. This is particularly crucial for producing enantiomerically pure compounds, which can have significantly different biological activities. Techniques like the regio- and stereoselective addition of alkyl Grignard reagents to pyridine-N-oxides are being investigated to produce substituted piperidines and pyridines with high stereocontrol. acs.org Furthermore, metal-free, ring-expansion of monocyclopropanated heterocycles presents a scalable and environmentally friendly pathway to highly functionalized tetrahydropyridines. acs.org

Table 1: Emerging Synthetic Methodologies for Substituted Pyridines

| Methodology | Key Features | Potential Advantages |

| Copper-Catalyzed Cascade Reaction | Cross-coupling of alkenylboronic acids and oxime O-pentafluorobenzoates. nih.govorganic-chemistry.org | High functional group tolerance, mild reaction conditions. nih.govorganic-chemistry.org |

| Grignard Reagent Addition to Pyridine N-oxides | Enables synthesis of 2- and 2,6-disubstituted pyridines. organic-chemistry.org | Utilizes readily available starting materials. acs.org |

| Stereoselective Ring-Expansion | Metal-free ring-expansion of monocyclopropanated heterocycles. acs.org | Scalable, environmentally benign, provides access to chiral building blocks. acs.org |

In-depth Mechanistic Studies of Biological Interactions and Target Validation

The pyridine scaffold is a common feature in many biologically active molecules. researchgate.net Future research on this compound will necessitate a deeper dive into its interactions with biological systems to validate potential therapeutic targets and understand its mechanism of action.

Pyridine derivatives have shown potential as anti-inflammatory agents by inhibiting key inflammatory pathways. researchgate.net Understanding the specific molecular targets of this compound and how its structure influences its binding affinity and efficacy is a critical next step. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure to observe changes in biological activity, will be instrumental. For instance, studies on other pyridine-containing compounds have shown that modifications to the pyridine ring can regulate the electronic properties of a metal center in a complex, thereby tuning its catalytic activity. rsc.org

Exploration of Novel Materials Applications and Device Integration

The unique electronic properties of the pyridine ring make it an attractive component for advanced materials. researchgate.net Research into the potential applications of this compound in materials science is a burgeoning field.

Pyridine derivatives are being investigated for their use in organic light-emitting devices (OLEDs). rsc.org The peripheral and core pyridine rings in certain bis-terpyridine derivatives play crucial roles in determining molecular aggregation, enhancing electron mobility, and improving electron injection in these devices. rsc.org The functionalization of the pyridine ring can significantly impact its electronic properties, which is a key consideration in designing materials for electronic applications. researchgate.netnih.gov The ability to tune these properties through substitution on the pyridine ring opens up possibilities for creating novel materials with tailored characteristics for various electronic and optoelectronic devices. rsc.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. These powerful computational tools can accelerate the discovery and optimization of new compounds like this compound.

ML models are increasingly being used to predict the physicochemical and biological properties of molecules from their chemical structures. nih.govresearchgate.net This can significantly reduce the time and cost associated with experimental screening. researchgate.net For instance, ML algorithms can be trained on large datasets of known compounds to predict properties such as solubility, melting point, and biological activity for novel molecules. nih.govresearchgate.net Furthermore, generative chemistry models can design new molecules with desired property profiles. nih.gov

Explainable AI is also becoming crucial for understanding the decisions made by complex ML models, providing insights that can guide medicinal chemists in their compound optimization efforts. nih.gov By analyzing vast amounts of chemical data, AI can identify patterns and relationships that may not be apparent to human researchers, leading to the design of more effective and targeted molecules. researchgate.netstanford.edudigitellinc.com

Environmental Impact and Sustainability Research for Production and Application

As with any chemical compound, assessing and mitigating the environmental impact of this compound's production and use is paramount. Future research will need to focus on developing greener manufacturing processes and understanding the compound's lifecycle.

Life cycle assessment (LCA) is a valuable tool for evaluating the environmental sustainability of chemical processes from "cradle to gate". cmu.eduresearchgate.net This involves analyzing the environmental impacts associated with raw material extraction, manufacturing, and product use. cmu.edu For example, the production of ethylene, a common chemical feedstock, has significant environmental impacts stemming from fossil fuel consumption and greenhouse gas emissions. researchgate.net

Research into greener alternatives for chemical production is ongoing. For instance, using bio-based feedstocks like corn-based bioethanol can significantly reduce the greenhouse gas footprint and fossil energy consumption compared to traditional fossil fuel-based processes. viridischemical.com However, it's also important to consider other environmental factors, such as water footprint and the impact of agricultural practices. viridischemical.commdpi.com By focusing on sustainable synthesis routes and conducting thorough environmental impact assessments, the chemical industry can move towards more eco-friendly practices for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ethyl 2,6-dimethylisonicotinate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves esterification of 2,6-dimethylisonicotinic acid using ethanol under acid catalysis (e.g., H₂SO₄). Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may increase side products.

- Catalyst loading : Excess acid can lead to ester hydrolysis; titrate to 1–5 mol%.

- Solvent : Use anhydrous ethanol to minimize water interference.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR (¹H/¹³C): Confirm molecular structure via methyl group signals (δ 2.5–2.7 ppm for CH₃) and ester carbonyl (δ 165–170 ppm).

- GC-MS : Verify molecular ion peaks (e.g., m/z 193 for [M]⁺) and fragmentation patterns.

- Resolving Discrepancies : Cross-validate with FT-IR (ester C=O stretch ~1740 cm⁻¹) and elemental analysis. If inconsistencies arise, repeat under controlled conditions or consult crystallographic data (if available) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

- Methodological Answer :

- Stability Studies : Conduct accelerated stability testing at 40°C/75% RH (ICH guidelines). Monitor via HPLC for:

- Hydrolysis : Formation of 2,6-dimethylisonicotinic acid (retention time shifts).

- Oxidation : Check for carbonyl or peroxide byproducts using LC-MS.

- Recommendations : Store in inert atmospheres (N₂) at 4°C, sealed with desiccants .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze electron density maps. The ester’s electrophilicity is enhanced by electron-donating methyl groups at positions 2 and 6, stabilizing transition states.

- Experimental Validation : Compare reaction rates with analogs (e.g., ethyl nicotinate) under identical conditions. Track intermediates via stopped-flow UV-Vis spectroscopy .

Q. How can computational methods predict the bioavailability and binding affinity of this compound in pharmacological contexts?

- Methodological Answer :

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and bioavailability.

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina.

- Validation : Correlate predictions with in vitro assays (e.g., plasma protein binding studies) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer :

- Process Controls :

- DoE (Design of Experiments) : Identify critical factors (e.g., reagent purity, mixing efficiency) via Plackett-Burman screening.

- PAT (Process Analytical Technology) : Implement real-time IR spectroscopy to monitor reaction endpoints.

- Statistical Analysis : Use ANOVA to quantify variability sources and establish tolerance limits for raw materials .

Data Contradiction Analysis

- Case Example : Conflicting NMR data for methyl group chemical shifts.

- Resolution Steps :

Verify spectrometer calibration using a reference compound (e.g., TMS).

Check solvent deuteration levels (e.g., CDCl₃ vs. DMSO-d₆).

Compare with literature from authoritative databases (e.g., NIST Chemistry WebBook) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.